molecular formula C19H19NO2 B2929435 N-((2,5-dimethylfuran-3-yl)methyl)-2-(naphthalen-1-yl)acetamide CAS No. 1351645-16-3

N-((2,5-dimethylfuran-3-yl)methyl)-2-(naphthalen-1-yl)acetamide

Cat. No.: B2929435
CAS No.: 1351645-16-3
M. Wt: 293.366
InChI Key: BRJHTUCRXSKNKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((2,5-Dimethylfuran-3-yl)methyl)-2-(naphthalen-1-yl)acetamide ( 1351645-16-3) is a synthetic organic compound with a molecular formula of C19H19NO2 and a molecular weight of 293.36 g/mol. This acetamide derivative is characterized by its unique molecular architecture, which incorporates a naphthalene ring system linked to a 2,5-dimethylfuran methyl group. The naphthalene moiety is a planar bicyclic aromatic structure known for its ability to intercalate into biological macromolecules . In a research context, compounds featuring naphthalene subunits are frequently investigated for their potential to interact with cellular targets, including DNA, where they can function through mechanisms such as intercalation and inhibition of enzymes like topoisomerase-II . The presence of the furan group, a heterocyclic ring, further enhances the compound's interest as a building block in medicinal chemistry and drug discovery, particularly in the synthesis of novel therapeutic agents. Recent studies highlight that naphthalene-based derivatives exhibit significant anticancer efficacy against various human cancer cell lines, including HepG2 (liver), A549 (lung), and HeLa (cervical) . This compound is intended for research applications only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[(2,5-dimethylfuran-3-yl)methyl]-2-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO2/c1-13-10-17(14(2)22-13)12-20-19(21)11-16-8-5-7-15-6-3-4-9-18(15)16/h3-10H,11-12H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRJHTUCRXSKNKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)CNC(=O)CC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((2,5-dimethylfuran-3-yl)methyl)-2-(naphthalen-1-yl)acetamide is a compound of interest due to its potential biological activities. This article synthesizes available research findings, focusing on its biological effects, mechanisms of action, and comparisons with similar compounds.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of a 2,5-dimethylfuran moiety and a naphthalene ring, linked through an acetamide functional group. This structural configuration may contribute to its biological activity.

PropertyValue
Molecular FormulaC17H19N1O2
Molecular Weight269.34 g/mol
CAS Number[Not Available]
IUPAC NameThis compound

The biological activity of this compound may involve interactions with various molecular targets such as enzymes and receptors. The specific pathways influenced by this compound are yet to be fully elucidated but could involve:

  • Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic pathways.
  • Receptor Modulation : Interaction with neurotransmitter receptors, possibly affecting signaling pathways related to pain or inflammation.

Anti-inflammatory Activity

Preliminary studies suggest that compounds with similar structures exhibit anti-inflammatory properties. For instance, derivatives of acetamides have been shown to suppress pro-inflammatory cytokines in vitro, indicating that this compound may possess similar effects .

Case Studies and Research Findings

  • Study on Acetamides : A study investigating the biological effects of acetamides found that certain derivatives exhibited significant liver toxicity at high doses while being non-carcinogenic . This raises caution for the use of this compound in high concentrations.
  • Comparative Analysis : Similar compounds such as N-(2-(cyclohexen-1-yl)ethyl)-N'-[(1-(2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl]oxamide were studied for their biochemical interactions. These studies revealed potential mechanisms of action through receptor binding and enzyme inhibition, which may also apply to our compound.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Core Structural Similarities and Variations

The target compound shares its 2-(naphthalen-1-yl)acetamide backbone with several derivatives reported in the literature. Key comparisons include:

Compound Substituent on Acetamide Nitrogen Key Structural Features
Target Compound (2,5-Dimethylfuran-3-yl)methyl Furan ring with methyl groups; moderate steric bulk and electron-donating properties .
N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide 3-Chloro-4-fluorophenyl Halogenated aryl group; enhanced electronegativity and potential hydrogen-bonding capacity .
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) Phenyl with triazole-naphthaleneoxy appendage Triazole ring for coordination chemistry; naphthaleneoxy group for π-π stacking .
Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) Methoxymethyl and 2,6-diethylphenyl Chloro and methoxy groups; herbicidal activity via inhibition of fatty acid synthesis .

Key Observations :

  • The dimethylfuran substituent in the target compound introduces steric hindrance and electron-rich regions distinct from halogenated or triazole-containing analogs.
  • Unlike alachlor, the absence of chloro or methoxy groups in the target compound suggests divergent biological mechanisms .

Comparison with Other Routes :

  • Pesticide acetamides like alachlor utilize nucleophilic substitution reactions, emphasizing the versatility of acetamide synthesis .

Spectroscopic and Crystallographic Data

Infrared (IR) Spectroscopy:
  • Target Compound : Expected peaks at ~1670 cm⁻¹ (C=O stretch), ~1250 cm⁻¹ (C-O from furan), and ~3260 cm⁻¹ (N-H stretch), similar to 2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide .
  • N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide : C=O stretch at 1671 cm⁻¹ and N-H at 3262 cm⁻¹, indicating conserved acetamide features .
NMR Spectroscopy:
  • 1H NMR : The target compound’s furan methyl groups (~δ 2.2–2.4 ppm) and naphthalene protons (~δ 7.2–8.3 ppm) align with signals in 6b and 6c .
  • 13C NMR : The naphthalene carbons (~120–135 ppm) and acetamide carbonyl (~165–170 ppm) are consistent across analogs .
Crystallography:
  • N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide exhibits a dihedral angle of 60.5° between the naphthalene and aryl rings, suggesting moderate planarity. The target compound’s furan group may introduce greater torsional strain .

Q & A

Q. What are the recommended synthetic routes for N-((2,5-dimethylfuran-3-yl)methyl)-2-(naphthalen-1-yl)acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via 1,3-dipolar cycloaddition or alkylation strategies. For example, propargyl bromide alkylation with naphthol derivatives (as in ) followed by coupling with azidoacetamides (e.g., via Cu(OAc)₂ catalysis in tert-BuOH:H₂O solvent systems) is a viable route . Optimization includes adjusting stoichiometry, catalyst loading (10 mol% Cu(OAc)₂), and reaction time (6–8 hrs) monitored by TLC. Recrystallization in ethanol improves purity .

Q. How is structural characterization performed for this acetamide derivative?

  • Methodological Answer : Use IR spectroscopy to confirm carbonyl (C=O, ~1670 cm⁻¹) and NH (~3260 cm⁻¹) groups. NMR (¹H/¹³C) identifies aromatic protons (δ 7.2–8.6 ppm for naphthalene) and methyl groups in the furan moiety (δ 2.1–2.5 ppm). X-ray crystallography via SHELX programs (e.g., SHELXL for refinement) resolves molecular conformation and hydrogen bonding patterns, such as R₂²(10) dimer formation .

Advanced Research Questions

Q. How can conformational discrepancies in crystallographic data be resolved for this compound?

  • Methodological Answer : Crystallographic studies may reveal multiple conformers in the asymmetric unit (e.g., dihedral angle variations up to 54.8° vs. 77.5° between aromatic rings, as in ). To resolve discrepancies:
  • Refine structures using SHELXL with high-resolution data.
  • Perform Hirshfeld surface analysis to quantify intermolecular interactions.
  • Validate via DFT calculations to compare experimental and theoretical torsion angles .

Q. What strategies are effective for analyzing biological interactions of this compound?

  • Methodological Answer :
  • Molecular Docking : Screen against targets like enzymes or receptors using software (e.g., AutoDock Vina) with the compound’s 3D structure from crystallography .
  • In Vitro Assays : Use fluorescence quenching or SPR to measure binding affinity to proteins (e.g., serum albumin for pharmacokinetic profiling) .
  • Metabolic Stability : Assess via liver microsome assays, monitoring acetamide hydrolysis by LC-MS .

Q. How can catalytic applications of this compound be explored?

  • Methodological Answer : Nickel(II) complexes with acetamide ligands (e.g., ) can catalyze oxidation reactions. Synthesize analogous complexes by coordinating the acetamide’s carbonyl group to Ni(ClO₄)₂. Test catalytic efficiency in cycloalkane oxidation using m-CPBA as an oxidant, monitoring product yield via GC-MS .

Data Contradiction and Optimization

Q. How to address conflicting spectroscopic vs. crystallographic data on molecular geometry?

  • Methodological Answer :
  • Compare NMR-derived dihedral angles (via NOESY or J-coupling constants) with X-ray data.
  • If discrepancies arise (e.g., amide group planarity), re-examine solvent effects in NMR or crystal packing forces using Mercury software .

Q. What steps improve synthetic yield and scalability?

  • Methodological Answer :
  • Replace batch reactors with flow chemistry for azide-alkyne cycloaddition (reduces side reactions).
  • Use microwave-assisted synthesis to accelerate steps (e.g., 30 mins vs. 8 hrs) .
  • Optimize purification via column chromatography (hexane:EtOAc gradients) over recrystallization .

Tables for Key Data

Table 1 : Spectral Signatures for Structural Confirmation

TechniqueKey Peaks/DataReference
IR1671 cm⁻¹ (C=O), 3262 cm⁻¹ (NH)
¹H NMR (DMSO)δ 5.4–5.5 ppm (–OCH₂), δ 7.2–8.6 ppm (Ar–H)
¹³C NMRδ 165.0 ppm (C=O), δ 125–142 ppm (Ar–C)

Table 2 : Crystallographic Parameters from SHELXL Refinement

ParameterValueReference
Space GroupP1̄ (triclinic)
R-factor<0.05
Hydrogen BondingN–H⋯O (2.8–3.0 Å)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.